Introduction: The Quinoline Scaffold and the Imperative of Physicochemical Profiling
Introduction: The Quinoline Scaffold and the Imperative of Physicochemical Profiling
An In-Depth Technical Guide to the Physicochemical Characterization of 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including antiviral, antiarrhythmic, and antimalarial agents.[1] Its derivatives are a subject of intense research due to their diverse pharmacological potential.[2][3] The compound of interest, 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline, represents a novel molecule whose therapeutic potential is yet to be unlocked. The journey from a promising chemical structure to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties.
This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals tasked with the complete physicochemical characterization of this novel entity. As specific experimental data for this compound is not yet available in public literature, this document provides the foundational theory, field-proven experimental protocols, and data interpretation strategies necessary to generate a robust characterization package. Understanding properties such as lipophilicity, ionization, solubility, thermal behavior, and stability is not merely an academic exercise; it is the cornerstone of rational drug design, enabling the prediction of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and guiding successful formulation development.[4][5]
Molecular Profile
A clear understanding of the molecule's basic characteristics is the first step in its comprehensive evaluation.
| Property | 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline | 1,2,3,4-tetrahydroquinoline (Parent Scaffold Reference) |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₂₀H₂₃NO₂ | C₉H₁₁N[6] |
| Molecular Weight | 325.41 g/mol | 133.19 g/mol [6] |
| Physical State | To Be Determined (TBD) | Yellowish Liquid[6] |
| Melting Point | TBD | 20 °C[7] |
| Boiling Point | TBD | 251 °C[7] |
| Aqueous Solubility | TBD | TBD |
| pKa | TBD | 5.1 (Predicted) |
| LogP | TBD | 2.3 (Predicted)[6] |
Lipophilicity: Quantifying the Balance for Membrane Permeation
Theoretical Background: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[8] For practical use, this is expressed in a logarithmic scale as LogP.[8] For ionizable molecules, the distribution coefficient (LogD) is used, which is the partition ratio at a specific pH (commonly physiological pH 7.4), accounting for both ionized and non-ionized species.[9] These values are fundamental to predicting oral absorption, blood-brain barrier penetration, and overall drug-likeness, as famously encapsulated in Lipinski's "Rule of Five".[9]
Experimental Protocol: LogP/D Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[10]
Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD). After vigorous mixing to facilitate partitioning and subsequent separation of the phases, the concentration of the compound in each phase is quantified to calculate the partition ratio.[11]
Step-by-Step Methodology:
-
Preparation of Phases: Prepare a sufficient quantity of n-octanol and aqueous buffer (e.g., PBS, pH 7.4). Vigorously mix equal volumes of the two solvents in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Sample Preparation: Prepare a stock solution of 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing the test compound. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.
-
Equilibration: Seal the vessel and shake it vigorously using a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).[9]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][11]
-
Calculation: Calculate the LogP or LogD using the following formula: LogP (or LogD at a specific pH) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[8]
Causality in Experimental Design: The choice of the shake-flask method, while labor-intensive, is deliberate. It provides a direct, unambiguous measurement of partitioning, which is essential for establishing a baseline for a novel compound.[10] The use of pre-saturated solvents is critical to prevent volume changes during the experiment, which would alter the final concentration and lead to inaccurate results.[9]
Caption: Workflow for LogP/D determination via the Shake-Flask method.
Ionization Constant (pKa): Predicting Behavior in Physiological Milieus
Theoretical Background: The pKa is the pH at which a molecule exists in a 50:50 mixture of its protonated and deprotonated forms.[12] Since most drugs are weak acids or bases, their ionization state is highly dependent on the pH of their environment.[4] The pKa profoundly influences a drug's solubility, absorption across biological membranes (as the neutral form is typically more permeable), and its ability to interact with its biological target.[13] The amide group within 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline is expected to be neutral, but the nitrogen within the tetrahydroquinoline ring can act as a weak base. Determining its pKa is crucial for understanding its behavior in the varying pH environments of the gastrointestinal tract and bloodstream.
Experimental Protocol: pKa Determination by UV-Visible Spectrophotometry
Principle: This method is suitable for compounds possessing a chromophore whose electronic environment (and thus its UV-Vis absorbance spectrum) changes upon protonation or deprotonation.[12][14] By measuring the absorbance of the compound in a series of buffers across a wide pH range, the pKa can be determined from the inflection point of the resulting sigmoid curve when plotting absorbance versus pH.[12]
Step-by-Step Methodology:
-
Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Buffer Preparation: Prepare a series of universal buffers covering a broad pH range (e.g., pH 2 to 12). Precisely measure the pH of each buffer after preparation.
-
Sample Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Measurement: a. In a set of quartz cuvettes, add a small, constant volume of the compound's stock solution to each buffer, ensuring the final concentration is identical across all samples and the organic solvent percentage is low (<1%) to avoid pKa shifts. b. Select an analytical wavelength where the difference in absorbance between the ionized and non-ionized species is maximal. c. Sequentially measure the absorbance of the compound in each buffer at the selected wavelength, using the corresponding buffer as a blank.
-
Data Analysis: a. Plot the measured absorbance against the pH of the buffers. b. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by fitting the data to the appropriate Henderson-Hasselbalch derived equation.[12]
Causality in Experimental Design: Spectrophotometry is chosen for its high precision, requirement for only a small amount of material, and its applicability to compounds that may have poor water solubility, making it ideal for early-stage drug discovery.[11][14] The use of a universal buffer system helps to minimize variations that could arise from using different buffer species at different pH ranges.
Aqueous Solubility: A Prerequisite for Absorption
Theoretical Background: Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a fundamental property that directly impacts the dissolution rate of a drug from its solid dosage form, and consequently, its bioavailability.[15][16] Poor solubility is a major hurdle in drug development, often leading to inadequate absorption and low efficacy.[16] Determining the thermodynamic equilibrium solubility provides the most accurate measure of a compound's intrinsic solubility.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
Principle: An excess amount of the solid compound is agitated in a specific aqueous medium (e.g., water, simulated gastric fluid, or simulated intestinal fluid) until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is determined. This method is considered the "gold standard" for thermodynamic solubility measurement.[5][17]
Step-by-Step Methodology:
-
Medium Preparation: Prepare the desired aqueous media (e.g., pH 1.2, 4.5, and 6.8 buffers to mimic the GI tract).[18]
-
Sample Addition: Add an excess amount of solid 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline to a vial containing a known volume of the test medium. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[5]
-
Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to obtain a clear, particle-free solution.
-
Quantification: Dilute the filtrate appropriately and determine the compound's concentration using a validated HPLC-UV method.
-
Solid-State Analysis: It is good practice to analyze the remaining solid (e.g., by DSC or XRPD) to check for any polymorphic or solvate transformations during the experiment.
Causality in Experimental Design: The extended equilibration time is crucial to ensure that the measured concentration represents the true thermodynamic solubility, not a transient supersaturated state.[5] Temperature control is vital as solubility is highly temperature-dependent. Using HPLC for quantification is preferred over UV spectrophotometry alone because it can separate the parent compound from any potential degradants, ensuring accuracy.[5]
Thermal Properties and Purity: Ensuring Identity and Quality
Theoretical Background: The melting point (Tm) of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a characteristic physical property used for identification and as a primary indicator of purity.[19] Impurities typically depress and broaden the melting range.[20] Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, providing a precise melting point and an estimation of purity.[21][22]
Experimental Protocol: Melting Point and Purity by Differential Scanning Calorimetry (DSC)
Principle: A small amount of the sample is heated at a constant rate in a controlled atmosphere. As the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow relative to an inert reference.[22] The resulting peak on the thermogram provides the melting temperature and the enthalpy of fusion (ΔH). The shape of the melting peak can be analyzed using the Van't Hoff equation to estimate the molar purity of the sample.[23]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry, crystalline compound into an aluminum DSC pan and hermetically seal it.
-
Measurement: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant, slow rate (e.g., 2-10 °C/min) under a nitrogen purge.[23]
-
Data Acquisition: Record the heat flow as a function of temperature. The melting event will appear as an endothermic peak.
-
Data Analysis:
-
Melting Point (Tm): Determined as the extrapolated onset temperature or the peak temperature of the endotherm.[23]
-
Enthalpy of Fusion (ΔH): Calculated from the area under the melting peak.[22]
-
Purity Estimation: The instrument's software can apply the Van't Hoff model to the leading edge of the melting peak to calculate the mole percent purity.[23]
-
Causality in Experimental Design: A slow heating rate is used to ensure thermal equilibrium within the sample, which is essential for achieving good resolution and accurate purity determination.[23] A nitrogen purge provides an inert atmosphere, preventing oxidative degradation of the sample during heating.
Chemical Stability: Predicting Shelf-Life and Degradation Pathways
Theoretical Background: Chemical stability is a critical quality attribute of any drug substance. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[24] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies are essential for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of stability-indicating analytical methods.[24][25]
Experimental Protocol: Forced Degradation Studies
Principle: The drug substance is exposed to a range of stress conditions, including acid, base, oxidation, heat, and light.[26] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being unrepresentative of real storage conditions.[26]
Step-by-Step Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a set period. Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) in a controlled oven.
-
Photolytic Degradation: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent peak and degradant peaks are homogeneous.
Caption: Overview of the forced degradation study workflow.
Conclusion
The comprehensive physicochemical characterization of 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline is a foundational step in its journey as a potential therapeutic agent. The protocols and principles outlined in this guide provide a robust framework for determining its lipophilicity, ionization constant, aqueous solubility, thermal properties, and chemical stability. The data generated from these studies will be invaluable for building predictive ADME models, guiding formulation and dosage form design, and ensuring the development of a safe, stable, and efficacious drug product.
References
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ijirss.
- pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. (2018). Medwin Publishers.
- Determination of pKa values of active pharmaceutical ingredients. (n.d.). Researcher.Life.
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
- Development of forced degradation and stability indic
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- API pKa Study. (n.d.). Alfa Chemistry.
- Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco.
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
- Differential Scanning Calorimetry (DSC) Analysis Principle. (2026). ResolveMass.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA.
- Stability Studies and Testing of Pharmaceuticals: An Overview. (2020).
- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. (n.d.). Enamine.
- Physicochemical Data for Quinoline Derivatives. (n.d.).
- BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA.
- A review of methods for solubility determination in biopharmaceutical drug characteriz
- Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments.
- Technical Guide: Physicochemical Characterization of Novel Isoquinoline Deriv
- Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO.
- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
- DSC purity determin
- Determining the Ideal Solubility of Drug Candid
- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). MDPI.
- 1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem.
- Tetrahydroquinoline. (n.d.). Wikipedia.
- 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. (n.d.). PubChem.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC.
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). Sigma-Aldrich.
- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
- 1-acetyl-1,2,3,4-tetrahydroquinoline. (2025).
- Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.
- CAS 91-21-4: 1,2,3,4-Tetrahydroisoquinoline. (n.d.). CymitQuimica.
- 1-Acetyl-1,2,3,4-tetrahydroquinoline. (n.d.). Chem-Impex.
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. (n.d.).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. mdpi.com [mdpi.com]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 8. acdlabs.com [acdlabs.com]
- 9. enamine.net [enamine.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaguru.co [pharmaguru.co]
- 13. ijirss.com [ijirss.com]
- 14. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. tainstruments.com [tainstruments.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. torontech.com [torontech.com]
- 23. scielo.br [scielo.br]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. skpharmteco.com [skpharmteco.com]
![Chemical structure of 1-[(Mesityloxy)acetyl]-1,2,3,4-tetrahydroquinoline](https://i.imgur.com/gK9Q7xT.png)

